Cas no 2228596-57-2 (tert-butyl N-(6-amino-4-fluoro-2-methylhexan-3-yl)carbamate)

tert-butyl N-(6-amino-4-fluoro-2-methylhexan-3-yl)carbamate 化学的及び物理的性質
名前と識別子
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- EN300-1872834
- tert-butyl N-(6-amino-4-fluoro-2-methylhexan-3-yl)carbamate
- 2228596-57-2
-
- インチ: 1S/C12H25FN2O2/c1-8(2)10(9(13)6-7-14)15-11(16)17-12(3,4)5/h8-10H,6-7,14H2,1-5H3,(H,15,16)
- InChIKey: BYPMLEVEPVBTLM-UHFFFAOYSA-N
- SMILES: FC(CCN)C(C(C)C)NC(=O)OC(C)(C)C
計算された属性
- 精确分子量: 248.19000621g/mol
- 同位素质量: 248.19000621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 7
- 複雑さ: 239
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.4Ų
- XLogP3: 2.2
tert-butyl N-(6-amino-4-fluoro-2-methylhexan-3-yl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1872834-2.5g |
tert-butyl N-(6-amino-4-fluoro-2-methylhexan-3-yl)carbamate |
2228596-57-2 | 2.5g |
$3051.0 | 2023-09-18 | ||
Enamine | EN300-1872834-0.25g |
tert-butyl N-(6-amino-4-fluoro-2-methylhexan-3-yl)carbamate |
2228596-57-2 | 0.25g |
$1432.0 | 2023-09-18 | ||
Enamine | EN300-1872834-10.0g |
tert-butyl N-(6-amino-4-fluoro-2-methylhexan-3-yl)carbamate |
2228596-57-2 | 10g |
$6697.0 | 2023-06-01 | ||
Enamine | EN300-1872834-0.1g |
tert-butyl N-(6-amino-4-fluoro-2-methylhexan-3-yl)carbamate |
2228596-57-2 | 0.1g |
$1371.0 | 2023-09-18 | ||
Enamine | EN300-1872834-1.0g |
tert-butyl N-(6-amino-4-fluoro-2-methylhexan-3-yl)carbamate |
2228596-57-2 | 1g |
$1557.0 | 2023-06-01 | ||
Enamine | EN300-1872834-0.05g |
tert-butyl N-(6-amino-4-fluoro-2-methylhexan-3-yl)carbamate |
2228596-57-2 | 0.05g |
$1308.0 | 2023-09-18 | ||
Enamine | EN300-1872834-0.5g |
tert-butyl N-(6-amino-4-fluoro-2-methylhexan-3-yl)carbamate |
2228596-57-2 | 0.5g |
$1495.0 | 2023-09-18 | ||
Enamine | EN300-1872834-5g |
tert-butyl N-(6-amino-4-fluoro-2-methylhexan-3-yl)carbamate |
2228596-57-2 | 5g |
$4517.0 | 2023-09-18 | ||
Enamine | EN300-1872834-10g |
tert-butyl N-(6-amino-4-fluoro-2-methylhexan-3-yl)carbamate |
2228596-57-2 | 10g |
$6697.0 | 2023-09-18 | ||
Enamine | EN300-1872834-5.0g |
tert-butyl N-(6-amino-4-fluoro-2-methylhexan-3-yl)carbamate |
2228596-57-2 | 5g |
$4517.0 | 2023-06-01 |
tert-butyl N-(6-amino-4-fluoro-2-methylhexan-3-yl)carbamate 関連文献
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
tert-butyl N-(6-amino-4-fluoro-2-methylhexan-3-yl)carbamateに関する追加情報
Introduction to Tert-butyl N-(6-amino-4-fluoro-2-methylhexan-3-yl)carbamate (CAS No. 2228596-57-2)
Tert-butyl N-(6-amino-4-fluoro-2-methylhexan-3-yl)carbamate, identified by its CAS number 2228596-57-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their versatility in medicinal chemistry due to their ability to act as intermediates in the synthesis of various bioactive molecules. The structural features of this compound, particularly the presence of a tert-butyl group and a fluorinated hexyl chain, contribute to its unique chemical properties and potential applications in drug development.
The tert-butyl N-(6-amino-4-fluoro-2-methylhexan-3-yl)carbamate molecule exhibits a complex arrangement of functional groups, including an amino group, a fluoro substituent, and a methyl group, which collectively influence its reactivity and biological activity. The fluoro atom, in particular, is a key feature that enhances the metabolic stability and binding affinity of the compound, making it an attractive scaffold for medicinal chemists. Recent advancements in computational chemistry have enabled researchers to predict the binding interactions of this compound with various biological targets, providing insights into its potential pharmacological effects.
In the context of modern drug discovery, the synthesis of carbamate derivatives has been extensively explored due to their role as key intermediates in the development of novel therapeutics. The tert-butyl group in this compound not only provides steric hindrance but also serves as a protecting group during synthetic procedures, facilitating selective modifications. This characteristic makes it particularly useful in multi-step synthetic routes where regioselectivity is crucial. The 6-amino-4-fluoro-2-methylhexan-3-yl moiety further adds complexity to the molecule, enabling diverse functionalization possibilities that can be tailored to specific pharmacological needs.
Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry, demonstrating their ability to modulate enzyme activity and receptor binding. The incorporation of a fluoro atom into biological molecules often leads to improved pharmacokinetic profiles, including enhanced bioavailability and prolonged half-life. In the case of tert-butyl N-(6-amino-4-fluoro-2-methylhexan-3-yl)carbamate, the presence of this substituent suggests potential applications in the development of drugs that require precise targeting and sustained activity. For instance, fluorinated carbamates have been investigated for their role in inhibiting proteases and kinases, which are critical targets in oncology and inflammatory diseases.
The structural motif of this compound also aligns with emerging trends in drug design, where molecular diversity is leveraged to overcome resistance mechanisms associated with existing therapeutics. The combination of a bulky tert-butyl group and a fluorinated alkyl chain creates a unique pharmacophore that can interact with biological targets in novel ways. This has prompted researchers to explore its potential as a lead compound or as part of a library for high-throughput screening (HTS) campaigns. Computational modeling techniques have been employed to virtual screen large databases of compounds, identifying those with high predicted affinity for specific biological receptors.
Moreover, the synthesis of tert-butyl N-(6-amino-4-fluoro-2-methylhexan-3-yl)carbamate has been optimized using advanced synthetic methodologies, including transition-metal-catalyzed reactions and asymmetric transformations. These approaches have enabled the production of enantiomerically pure forms of the compound, which are essential for evaluating its stereochemical specificity in biological systems. Such advancements underscore the growing importance of stereochemistry in drug design, where subtle differences in molecular configuration can significantly impact therapeutic efficacy.
The pharmaceutical industry has increasingly recognized the value of specialized intermediates like tert-butyl N-(6-amino-4-fluoro-2-methylhexan-3-yl)carbamate in accelerating drug development pipelines. By providing robust building blocks for medicinal chemists, these compounds streamline the process of designing novel therapeutics with improved pharmacological profiles. The versatility of this molecule allows it to be incorporated into diverse scaffolds, enabling researchers to explore multiple therapeutic avenues simultaneously. This flexibility is particularly valuable in addressing complex diseases that require multifaceted approaches.
Recent publications have demonstrated the utility of fluorinated carbamates in modulating central nervous system (CNS) disorders, where blood-brain barrier penetration is often a limiting factor. The lipophilic nature conferred by the fluoroalkyl chain enhances membrane permeability, allowing these compounds to reach their targets within the CNS. Additionally, studies have shown that carbamates can exhibit inhibitory effects on neurotransmitter receptors, making them promising candidates for treating neurological conditions such as epilepsy and depression.
In conclusion,tert-butyl N-(6-amino-4-fluoro-2-methylhexan-3-yl)carbamate (CAS No. 2228596-57-2) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential applications. The combination of protective groups like the tert-butyl moiety and bioisosteric substitutions such as the fluoro atom enhances its utility as a synthetic intermediate and pharmacological tool. As research continues to uncover new therapeutic targets and develop innovative synthetic strategies,tert-butyl N-(6-amino-4-fluoro-2-methylhexan-3-yI)carbamate is poised to play an integral role in shaping future drug discovery efforts.
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